2-(3-Oxocyclohexyl)-2-cyclohexen-1-one
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Overview
Description
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes both a cyclohexenone and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate reagent to introduce the cyclohexenone moiety. This can be done using a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3-Oxocyclohexyl)acetic acid: This compound has a similar cyclohexanone moiety but differs in its functional groups.
4-Oxocyclohexanecarboxylic acid: Another related compound with a cyclohexanone structure.
Properties
CAS No. |
5216-84-2 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3-oxocyclohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2 |
InChI Key |
ALMOMJDOWMBEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
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